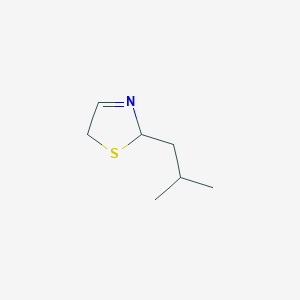

2-Isobutyl-3-thiazoline

Description

Significance of the 2-Thiazoline Heterocycle in Chemical Synthesis and Biological Systems

The 2-thiazoline core is a pivotal building block in organic synthesis. rsc.org Its derivatives can be readily prepared from β-amino thiols or β-amino alcohols through condensation reactions with nitriles or carboxylic acid derivatives. researchgate.net This straightforward synthetic accessibility allows for the creation of a diverse array of substituted thiazolines. researchgate.net These compounds serve as valuable intermediates for the synthesis of other important molecules such as aldehydes, ketones, thiazoles, and β-amino thiols. researchgate.net Furthermore, chiral 2-thiazolines are employed as ligands in asymmetric catalysis, facilitating the stereoselective synthesis of complex molecules. rsc.orgresearchgate.net

In the realm of biological systems, the 2-thiazoline moiety is a key structural component in numerous bioactive natural products. rsc.org Notable examples include compounds with cytotoxic, antimitotic, antibacterial, and antimalarial properties. researchgate.net The biological relevance of thiazoline (B8809763) derivatives is extensive, with reported activities including anti-diabetic, antihypertensive, antidepressive, anticancer, and anti-HIV-1 effects. researchgate.net The presence of both sulfur and nitrogen atoms within the five-membered ring contributes to their ability to interact with various biological targets. researchgate.netnumberanalytics.com

Historical Context of Academic Investigations into 2-Isobutyl-3-thiazoline

Historically, academic investigations into this compound have been linked to its distinctive organoleptic properties, specifically its green and herbaceous aroma. evitachem.com This has led to its study and use in the flavor and fragrance industry. evitachem.com Early research likely focused on its identification in natural sources and the development of synthetic methods to produce it for commercial applications. One patented synthetic route involves the condensation of 3-methylbutyraldehyde with a mercaptoacetaldehyde (B1617137) dimer in the presence of ammonia. evitachem.com

More recently, the focus has broadened to include its potential biological activities, a common trajectory for compounds with interesting structural features. evitachem.com The European Food Safety Authority (EFSA) has evaluated this compound as a flavouring substance, which has spurred further toxicological and safety assessments. researchgate.netdtu.dk These evaluations often involve comparative studies with structurally related thiazoline derivatives. dtu.dkresearchgate.net

Current Research Trajectories and Identified Knowledge Gaps for the Compound

Current research on this compound and related compounds is multifaceted. One significant area of investigation is its potential genotoxicity. researchgate.netdtu.dkresearchgate.net While some concerns have been raised based on in vitro studies of related compounds, further research is ongoing to fully elucidate its safety profile. dtu.dk The development of advanced synthetic methodologies, including metal-mediated and electrochemical approaches, continues to be an active area of research for the broader class of 2-thiazolines, which could be applied to the synthesis of this compound and its analogs. evitachem.comsci-hub.se

A notable knowledge gap remains in the comprehensive understanding of the biological activities of this compound beyond its flavoring properties. While preliminary studies suggest potential antimicrobial or antifungal properties, the exact mechanisms of action are still under investigation. evitachem.com Further research is needed to explore its potential applications in medicinal chemistry and other fields. Additionally, while much is known about the synthesis of the general 2-thiazoline core, specific, highly efficient, and stereoselective synthetic routes to this compound could be further optimized.

Below is a table summarizing key data for this compound:

| Property | Value |

| Chemical Formula | C₇H₁₁NS |

| CAS Number | 39800-92-5 |

| Aroma Profile | Green, herbaceous |

| Key Applications | Flavoring agent |

| Potential Biological Activities | Antimicrobial, Antifungal |

Structure

3D Structure

Properties

CAS No. |

39800-92-5 |

|---|---|

Molecular Formula |

C7H13NS |

Molecular Weight |

143.25 g/mol |

IUPAC Name |

2-(2-methylpropyl)-2,5-dihydro-1,3-thiazole |

InChI |

InChI=1S/C7H13NS/c1-6(2)5-7-8-3-4-9-7/h3,6-7H,4-5H2,1-2H3 |

InChI Key |

HNGAQXOAPFFRPE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1N=CCS1 |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for 2 Isobutyl 3 Thiazoline and Its Derivatives

De Novo Synthetic Strategies for 2-Thiazolines

De novo synthesis, or the construction of the thiazoline (B8809763) ring from open-chain starting materials, represents the most fundamental approach to these heterocyclic compounds. These methods typically involve the reaction of a bifunctional component containing both a thiol and an amine group with a suitable electrophile that provides the remaining carbon atom of the ring.

Cyclocondensation Reactions from Amino Thiols and Carbonyl Precursors

A prevalent and versatile strategy for synthesizing 2-thiazolines is the cyclocondensation of β-amino thiols with various carbonyl-containing compounds. sci-hub.seresearchgate.netresearchgate.net This approach leverages the nucleophilicity of the thiol and amino groups to form the five-membered ring.

The reaction of β-amino thiols with aldehydes or nitriles is a direct and widely employed method for the synthesis of 2-thiazolines. sci-hub.seresearchgate.net When aldehydes are used, the reaction proceeds through the initial formation of a thiazolidine (B150603) intermediate, which is subsequently oxidized to the desired 2-thiazoline. researchgate.net

The use of nitriles as the carbonyl precursor is also a common approach. sci-hub.seresearchgate.netst-andrews.ac.uk This reaction is often facilitated by an electrophile to activate the nitrile group, making it more susceptible to nucleophilic attack by the amino thiol. st-andrews.ac.uk Various catalysts and reaction conditions have been developed to promote this transformation, including the use of both metal-based and metal-free systems. For instance, a base-catalyzed procedure using sodium hydroxide (B78521) under solvent-free conditions has been shown to be effective for a broad range of nitriles. st-andrews.ac.uk

A notable advantage of using nitriles is the ability to synthesize a wide array of 2-substituted thiazolines by varying the substituent on the nitrile starting material. st-andrews.ac.uk Research has demonstrated successful synthesis with aromatic, benzyl (B1604629), and heteroaromatic nitriles, highlighting the versatility of this method. st-andrews.ac.uk

Beyond aldehydes and nitriles, other carbonyl derivatives such as carboxylic acids, esters, and N-acylbenzotriazoles serve as effective precursors for 2-thiazoline synthesis. sci-hub.seresearchgate.net The condensation of β-amino thiols with these substrates provides a straightforward route to the thiazoline ring system. researchgate.net

Direct condensation with carboxylic acids often requires high temperatures to drive the elimination of water. researchgate.net The use of esters as starting materials can also be effective. For example, the condensation of Z-styryl sulfonylacetate with an aminothiol (B82208) catalyzed by samarium(III) chloride (SmCl₃) in the presence of n-butyllithium has been reported to yield thiazolines. nih.gov In this reaction, the SmCl₃ activates the carbonyl carbon, facilitating the nucleophilic attack by the thiol. nih.gov

N-Acylbenzotriazoles have emerged as highly reliable and versatile acylating agents for the synthesis of 2-thiazolines. researchgate.netthieme-connect.com Microwave-assisted reactions of N-acylbenzotriazoles with 2-aminoethanethiol hydrochloride in the presence of a base have been shown to produce 2-substituted thiazolines in high yields and with short reaction times. researchgate.netthieme-connect.com This method is advantageous due to its mild conditions and efficiency. researchgate.net

Table 1: Comparison of Carbonyl Precursors in 2-Thiazoline Synthesis

| Carbonyl Precursor | General Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Aldehydes | Two-step process: formation of thiazolidine followed by oxidation. researchgate.net | Readily available starting materials. | Requires an additional oxidation step. |

| Nitriles | Often requires activation by an electrophile or catalyst. st-andrews.ac.uk | Wide variety of substituents can be introduced. st-andrews.ac.uk | Can require harsh conditions or specific catalysts. st-andrews.ac.uk |

| Carboxylic Acids | Typically requires high temperatures for dehydration. researchgate.net | Direct use of common starting materials. | High temperatures can limit functional group tolerance. researchgate.net |

| Esters | Can be catalyzed by Lewis acids like SmCl₃. nih.gov | Milder conditions possible compared to carboxylic acids. | May require specific catalysts. nih.gov |

| N-Acylbenzotriazoles | Often performed under microwave irradiation. researchgate.netthieme-connect.com | High yields, short reaction times, and mild conditions. researchgate.net | Requires preparation of the N-acylbenzotriazole precursor. |

Cyclodehydration Approaches to Thiazolines

Cyclodehydration reactions provide another important avenue for the synthesis of 2-thiazolines. sci-hub.seresearchgate.net These methods typically involve the intramolecular removal of a water molecule from a precursor that already contains the necessary atoms for the ring system. A common strategy is the cyclodehydration of β-hydroxy thioamides. sci-hub.seresearchgate.net This transformation can be achieved using various dehydrating agents. researchgate.net For example, the use of Deoxo-Fluor has been reported for this purpose. researchgate.net

Enzymatic approaches have also been explored for cyclodehydration. The cyclization of cysteine residues in peptides, which are essentially β-hydroxy thioamide precursors, can be catalyzed by ATP-dependent cyclodehydratases to form thiazoline rings. nih.gov This biomimetic approach offers high selectivity and operates under mild conditions.

Multi-Component Cyclocondensation Reactions

Multi-component reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency, atom economy, and the ability to generate molecular complexity in a single step. rsc.orgfrontiersin.org Several MCRs have been developed for the synthesis of thiazolines and their derivatives.

One such example is a one-pot, three-component reaction involving carbon disulfide, a primary amine, and a substituted bromo acylketone, often facilitated by microwave irradiation. rsc.org This method allows for the rapid assembly of thiazoline analogs in excellent yields. rsc.org Another approach involves the reaction of oxo components, primary amines, thiocarboxylic acids, and a specific isocyanide to yield 2,4-disubstituted thiazoles, which are structurally related to thiazolines. researchgate.net These MCRs offer a powerful and sustainable alternative to traditional linear synthetic routes. frontiersin.orgresearchgate.net

Catalytic Approaches in 2-Thiazoline Synthesis

Catalysis plays a crucial role in modern organic synthesis, and the preparation of 2-thiazolines is no exception. sci-hub.sersc.org Both metal-based and organocatalytic systems have been developed to improve the efficiency, selectivity, and environmental friendliness of thiazoline synthesis. rsc.org

Metal catalysts, particularly those based on transition metals like copper, palladium, and rhodium, have been widely investigated. sci-hub.sersc.org For instance, copper(II) bromide (CuBr₂) has been used to promote the cyclocondensation of amidines with amino thiols to afford 2-thiazolines under solvent-free conditions. sci-hub.se Similarly, copper catalysts have been employed in the tandem reaction of nitriles with 2-aminoethanethiol. researchgate.net Palladium(II) complexes with thiazoline-containing ligands have also been synthesized and evaluated for their catalytic activity in C-C bond-forming reactions. nih.gov

In addition to metal catalysis, organocatalysis has emerged as a powerful tool. For example, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) has been used as a homogeneous catalyst for the synthesis of 2-phenyl-2-thiazoline from the corresponding nitrile and amino thiol under solvent-free conditions at elevated temperatures. rsc.org The development of efficient and environmentally benign catalytic methods remains an active area of research, with the goal of providing wider functional group tolerance and avoiding harsh reaction conditions. sci-hub.se

Metal-Mediated and Metal-Catalyzed Reaction Systems

The synthesis of 2-thiazolines, including 2-isobutyl-3-thiazoline, has been significantly advanced through the use of metal-based catalytic systems. sci-hub.se These methods often involve the condensation of amino thiols with various functional groups or the cyclization of thioamides. sci-hub.se Among the various metal-catalyzed systems developed for 2-thiazoline synthesis, approximately 45% involve the formation of both C-S and C-N bonds, while 40% focus on the formation of only the C-S bond. sci-hub.se

Copper-Based Catalysis

Copper catalysis provides an efficient pathway for the synthesis of thiazoline and benzothiazole (B30560) derivatives. An efficient strategy for synthesizing a variety of benzothiazolethione derivatives has been developed using a copper-catalyzed three-component reaction. nih.gov In the presence of cuprous chloride (CuCl), the reaction of o-iodoanilines, potassium sulfide (B99878) (K2S), and p-toluenesulfonylmethyl isocyanide proceeds smoothly to yield the corresponding benzothiazolethiones in good to excellent yields. nih.gov Notably, the isocyanide serves as a carbon source and K2S as a sulfur source in this transformation. nih.gov

Another novel copper-catalyzed annulation method involves the reaction of oxime acetates and xanthates to produce thiazol-2-yl ethers with high regioselectivity. rsc.org This protocol is advantageous as it operates under redox-neutral conditions and does not require additives or ligands. rsc.org Mechanistic studies suggest the involvement of imino copper(III) intermediates in this process. rsc.org Furthermore, copper catalysts have been employed in the synthesis of benzo rsc.orgresearchgate.netthiazolo[3,2-a]indoles from elemental sulfur and 1-(2-iodophenyl)-1H-indoles, a process that generates two sp² C–S bonds. rsc.org

Table 1: Examples of Copper-Catalyzed Synthesis of Thiazoline-Related Structures

| Catalyst System | Reactants | Product Type | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| CuCl | o-Iodoanilines, K2S, p-Toluenesulfonylmethyl isocyanide | Benzothiazolethiones | Three-component reaction; isocyanide as carbon source. | Good to Excellent | nih.gov |

| Copper Catalyst | Oxime acetates, Xanthates | Thiazol-2-yl ethers | Redox-neutral; no additives/ligands required. | Not specified | rsc.org |

| Copper Catalyst | Elemental sulfur, 1-(2-Iodophenyl)-1H-indoles | Benzo rsc.orgresearchgate.netthiazolo[3,2-a]indoles | Forms two sp² C–S bonds. | Not specified | rsc.org |

| Cu(II) | Thiazoline ligand, Metal acetates | Thiazoline-metal complexes | Standard method for creating catalytic complexes. | Not specified | rsc.org |

Ruthenium-Based Catalysis

Ruthenium-based catalysts are effective for the synthesis of 2-thiazolines from thiazolidines through oxidation. researchgate.net A Ru-catalyzed/TBHP (tert-butyl hydroperoxide) oxidation system provides a chemoselective and regioselective method for this transformation under mild conditions. researchgate.net The reaction selectively oxidizes the amine to an imine, affording unsaturation at the 2-position of the heterocycle, even in the presence of ester groups at the 4-position. researchgate.net It has been reported that 2-thiazolines can be synthesized from 2-thiazolidines using Ru/PPh₃ or Ru/TMEDA-catalyzed oxidation with TBHP at ambient temperature. researchgate.net

Ruthenium(II) complexes have also been shown to catalyze azide-alkyne cycloaddition reactions, which, while typically producing triazoles, demonstrate the versatility of ruthenium in activating alkynes for heterocycle synthesis. chalmers.se The reaction between benzyl azide (B81097) and phenylacetylene, catalyzed by complexes like CpRuCl(PPh₃)₂ or CpRuCl(COD), yields 1,5-disubstituted 1,2,3-triazoles. chalmers.se This highlights ruthenium's capacity to facilitate cycloaddition pathways, a principle applicable to the broader field of heterocycle synthesis. chalmers.se Additionally, ruthenium(III) chloride has been used for the C-glycosylation of glycals to form 2,3-unsaturated C-glycosides, showcasing its utility in C-C bond formation under mild conditions. nih.gov

Table 2: Ruthenium-Catalyzed Reactions for Thiazoline and Related Heterocycle Synthesis

| Catalyst System | Substrate | Product | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| Ru-catalyzed/TBHP | Thiazolidines | 2-Thiazolines | Chemoselective and regioselective oxidation. | 40-67% | researchgate.net |

| CpRuCl(PPh₃)₂ or CpRuCl(COD) | Azides, Alkynes | 1,5-Disubstituted 1,2,3-triazoles | Complements copper-catalyzed 1,4-isomer synthesis. | High | chalmers.se |

| Ruthenium(III) chloride | Glycals, Nucleophiles | 2,3-Unsaturated C-glycosides | Efficient C-glycosylation under mild conditions. | Not specified | nih.gov |

| Ruthenium(II) | ortho-Hydroxy aromatic aldehydes, Cyclic diazo compounds | Unsymmetrical 1,1-biaryl-2,2-diols | Deformylative C–C bond activation and carbene insertion. | High to Excellent | chemrxiv.org |

Transition-Metal Catalyst Design and Mechanistic Studies

The design of transition-metal catalysts for synthesizing N,S-heterocycles like thiazolines is crucial for achieving high selectivity and efficiency. sci-hub.se Thiazolines possess notable chelating capabilities with transition metal ions, making them valuable ligands in catalysis. rsc.org The development of metal-catalyzed protocols for 2-thiazoline synthesis has often focused on the condensation of alkyl/aryl nitriles with β-amino-thiols, cyclodehydration of amide thiols, and intramolecular cyclization of thioamides. sci-hub.se

Mechanistic studies provide insight into these transformations. For instance, in metal-catalyzed nitrile additions, the nitrile is first activated by the metal catalyst, which facilitates the nucleophilic addition of the amine group from a β-amino-thiol. sci-hub.se Subsequent intramolecular cyclization leads to the thiazoline ring. sci-hub.se A plausible mechanism for the formation of thiazolines from the reaction of a thioamide derivative with a crotonate derivative begins with an Sₙ2 substitution, forming an iminium bromide intermediate. nih.gov This intermediate then reacts with a base to form an imine, which undergoes an intramolecular Michael addition to construct the thiazoline skeleton. rsc.orgnih.gov

Electrochemical methods coupled with dual redox catalysts have also been explored, highlighting advanced mechanistic pathways. evitachem.com In some electro-synthetic systems, iodonium (B1229267) ions are generated, which play a critical role in the reaction's efficacy. researchgate.net The versatility of these catalytic systems allows for a broad substrate scope and can reduce the formation of toxic side products. researchgate.net

Advanced Synthetic Techniques

Modern synthetic chemistry has embraced techniques that enhance reaction efficiency, reduce waste, and simplify procedures. Microwave-assisted synthesis and one-pot strategies are prominent examples applied to the formation of this compound and its derivatives.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of heterocyclic compounds, including thiazoles and thiazolines. This technique often leads to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govconnectjournals.com

For example, the synthesis of optically active bicyclic 2-pyridones via a Δ²-thiazoline intermediate was achieved in a total reaction time of 5 minutes under microwave irradiation, a stark contrast to the 2 days required with conventional heating. nih.gov Similarly, a one-pot, three-component synthesis of thiazolyl-pyridazinediones was successfully carried out under microwave irradiation using chitosan (B1678972) as a natural, basic biocatalyst. nih.gov This method proved to be highly efficient, with short reaction times and high yields. nih.gov The synthesis of various thiazolyl imidazo (B10784944) indole (B1671886) derivatives was also accomplished using both conventional and microwave irradiation methods, with the microwave technique offering excellent yields and shorter reaction times in an eco-friendly manner. connectjournals.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiazoline Derivatives

| Product Type | Method | Reaction Time | Yield | Key Advantage of Microwave | Reference |

|---|---|---|---|---|---|

| Bicyclic 2-pyridones (via Δ²-thiazolines) | Conventional | 2 days | Not specified | Drastically reduced reaction time. | nih.gov |

| Bicyclic 2-pyridones (via Δ²-thiazolines) | Microwave | 3 + 2 min | Excellent | Drastically reduced reaction time. | nih.gov |

| Thiazolyl imidazo indoles | Conventional | Not specified | Lower | Reduced reaction time, higher yield. | connectjournals.com |

| Thiazolyl imidazo indoles | Microwave | Not specified | Excellent | Reduced reaction time, higher yield. | connectjournals.com |

| Thiazolyl(hydrazonoethyl)thiazoles | Thermal Heating | Longer | Lower | Shortened reaction time, higher yield. | researchgate.net |

| Thiazolyl(hydrazonoethyl)thiazoles | Microwave | Shorter | Higher (50-86%) | Shortened reaction time, higher yield. | researchgate.net |

One-Pot Reaction Strategies

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, is a highly efficient strategy for building complex molecules like thiazoline derivatives. This approach avoids lengthy separation processes and purification of intermediate compounds, saving time and resources. rsc.org

A notable example is the synthesis of thiazolines by reacting alkenes with bromine, followed by a reaction with thioamides in a one-pot setup. rsc.orgnih.gov Another efficient one-pot, three-component procedure for synthesizing thiazol-2-imines involves the reaction of aromatic α-bromoketones, primary amines, and phenyl isothiocyanate. researchgate.net The Hantzsch condensation, a classic method for thiazole (B1198619) synthesis, has been adapted into one-pot procedures where active methylene (B1212753) ketones are halogenated in situ before condensation with thioureas. nih.gov

A three-component one-pot synthesis of 2-isopropyl-3-benzyl-1,3-thiazolidin-4-ones and 2-phenyl-3-isobutyl-1,3-thiazolidin-4-ones has been reported from valine, arenealdehydes, and mercaptoacetic acid with good yields. researchgate.net Furthermore, novel series of thiazole derivatives have been prepared in a one-pot three-component reaction using 2-(2-benzylidene hydrazinyl)-4-methylthiazole as a starting precursor. nih.gov

Table 4: Examples of One-Pot Syntheses for Thiazoline and Thiazole Derivatives

| Reactants | Product | Key Features | Yield | Reference |

|---|---|---|---|---|

| Alkenes, Bromine, Thioamides | Thiazolines | Sequential reaction without intermediate isolation. | Not specified | rsc.org |

| Acetophenone, Thiourea, TCCA | 2-Aminothiazoles | Uses a magnetic nanocatalyst; green chemistry approach. | High | nih.gov |

| Valine, Arenealdehydes, Mercaptoacetic acid | 2-Phenyl-3-isobutyl-1,3-thiazolidin-4-ones | Three-component condensation. | Good | researchgate.net |

| 2-(2-Benzylidene hydrazinyl)-4-methylthiazole, various reagents | 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | Three-component reaction to build complex hydrazone structures. | 68-71% | nih.gov |

| 3-Formylchromone, 2-Aminothiazole, tert-Butyl isocyanide | Imidazo[2,1-b]thiazole derivatives | Groebke–Blackburn–Bienaymé reaction (GBBR). | up to 78% | mdpi.com |

Stereochemical Control and Enantioselective Synthesis for Chiral Derivatives

The synthesis of chiral thiazolines is a significant area of research, primarily due to their application as ligands in asymmetric catalysis and as chiral auxiliaries in organic synthesis. researchgate.netsci-hub.se The development of stereoselective methods allows for the precise control of the three-dimensional arrangement of atoms, which is crucial for the biological and chemical activity of these molecules.

The synthesis of enantiomerically pure thiazolines is critical for their use in asymmetric catalysis. researchgate.net A variety of strategies have been developed to achieve this, often starting from commercially available chiral amino alcohols or amino thiols. sci-hub.se These methods can be broadly categorized into two main approaches: the condensation of amino thiols with various electrophiles and the cyclodehydration of precursor molecules like hydroxy thioamides. researchgate.netsci-hub.se

Metal-catalyzed protocols have become increasingly important, involving reactions such as the condensation of nitriles with β-aminothiols or the intramolecular cyclization of thioamides. sci-hub.se For instance, novel thiazoline-oxazoline ligands have been synthesized in high yields through a convergent route featuring a microwave-assisted, palladium-catalyzed aryl amination as the key step. sci-hub.se Another sophisticated approach involves the synthesis of chiral bidentate [N,S]-ferrocene ligands, where the thiazoline ring acts as an ortho-directing group to introduce planar chirality. rsc.orgrsc.org These advanced ligands have shown effectiveness in palladium-catalyzed asymmetric allylic alkylation. rsc.orgrsc.org

Table 1: Overview of Chiral Thiazoline Ligand Synthesis Strategies

A significant challenge in the use of chiral thiazolines is the potential for racemization, the process by which an enantiomerically pure substance converts into a mixture of equal parts of both enantiomers, thus losing its optical activity. In some thiazoline derivatives, particularly atropisomeric compounds, rotation around a C–N single bond can be hindered. acs.orgnih.govarkat-usa.org If the energy barrier to this rotation is low enough, racemization can occur at or near room temperature.

Studies on atropisomeric 2-arylimino-N-(2-hydroxyphenyl)thiazolines have shown that intramolecular hydrogen bonding can significantly lower the barrier to enantiomerization. acs.orgnih.gov The hydrogen bond between a hydroxyl proton and the imino nitrogen stabilizes the transition state for rotation, facilitating racemization. acs.org This phenomenon has been investigated using techniques like dynamic high-performance liquid chromatography (HPLC) on chiral supports, where a fast on-column racemization results in a characteristic plateau-shaped chromatogram. acs.orgarkat-usa.org In one study, the presence of an intramolecular hydrogen bond was found to lower the rotational barrier significantly compared to a similar compound where the hydroxyl group was replaced by a methoxy (B1213986) group. acs.orgnih.gov

Table 2: Factors Influencing Racemization in Atropisomeric Thiazolines

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Mechanism Elucidation for 2-Isobutyl-3-thiazoline Formation

The formation of this compound, a substituted 2-thiazoline, can be achieved through several synthetic routes, with the most common being the condensation reaction between an appropriate aldehyde and an aminothiol (B82208). One key pathway involves the reaction of 3-methylbutyraldehyde with cysteamine (B1669678) (2-aminoethanethiol). The generally accepted mechanism for this type of reaction proceeds through the initial formation of a thiazolidine (B150603) intermediate. nih.govdss.go.thperfumerflavorist.com

The process begins with the nucleophilic attack of the thiol group of cysteamine on the carbonyl carbon of 3-methylbutyraldehyde. This is often followed by the formation of an imine. The subsequent step is an intramolecular cyclization where the amino group attacks the activated carbon, leading to the formation of a stable five-membered thiazolidine ring. nih.govperfumerflavorist.comnih.gov The formation of the thiazolidine can be promoted by buffers, such as phosphate, which may stabilize the carbocation intermediate formed during the reaction. nih.govdss.go.th The final step to yield the this compound is the oxidation of the thiazolidine intermediate. perfumerflavorist.com

Another notable method for the synthesis of 2-thiazolines is the Asinger reaction, which is a multi-component reaction involving a ketone or aldehyde, ammonia, and a thiol. wikipedia.org In the context of food chemistry, this compound can be formed during the Maillard reaction, where interactions between dicarbonyl compounds, aldehydes (like 3-methylbutyraldehyde from the Strecker degradation of leucine), ammonia, and hydrogen sulfide (B99878) lead to the formation of this flavor compound. rsc.org

A patented synthetic method describes the generation of a mercaptoacetaldehyde (B1617137) dimer, which then undergoes condensation with 3-methylbutyraldehyde in the presence of ammonia. This mixture is refluxed to facilitate cyclization and form this compound.

| Precursors | Key Steps | Intermediates |

| 3-Methylbutyraldehyde and Cysteamine | Nucleophilic attack, Imine formation, Intramolecular cyclization, Oxidation | Thiazolidine |

| Asinger Reaction Components | Multi-component condensation | Not specified |

| Maillard Reaction Components | Strecker degradation, Condensation | Various Maillard intermediates |

| Mercaptoacetaldehyde dimer and 3-Methylbutyraldehyde | Condensation, Cyclization | Not specified |

Studies of Oxidation and Dehydrogenation Pathways

The thiazoline (B8809763) ring is susceptible to oxidation and dehydrogenation, typically leading to the formation of the more aromatic and stable thiazole (B1198619) ring system.

Oxidation: A common and efficient method for the oxidation of 2-thiazolines to their corresponding thiazoles is the use of activated manganese dioxide (MnO₂). nih.govnih.govresearchgate.net This reaction is a heterogeneous process involving a redox reaction coupled with proton transfer. researchgate.net The Mn(IV) in MnO₂ acts as an oxidizing agent, accepting two electrons from the thiazolidine, which in turn loses two protons to achieve charge neutrality, resulting in the formation of the thiazole and Mn(OH)₂. researchgate.net The efficiency of this oxidation can be influenced by the solvent and the reaction temperature, with dichloroethane being an effective solvent. nih.gov Studies have shown that a variety of substituted thiazolines can be successfully oxidized to thiazoles using MnO₂. nih.govnih.gov Other oxidizing agents like potassium permanganate (B83412) (KMnO₄) under phase-transfer conditions have also been used to convert 2-thiazolines to thiazoles. researchgate.net

Dehydrogenation: Dehydrogenation is another pathway to convert 2-thiazolines to thiazoles. This process involves the removal of two hydrogen atoms from the C4 and C5 positions of the thiazoline ring. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have been shown to induce the dehydrogenation of 2-thiazolines and 2-oxazolines. researchgate.net Sulfur has also been employed as a dehydrogenating agent to afford thiazoles from 2-phenyl substituted thiazolines. researchgate.net

| Reaction Type | Reagent | Product |

| Oxidation | Manganese Dioxide (MnO₂) | 2-Isobutylthiazole (B93282) |

| Oxidation | Potassium Permanganate (KMnO₄) | 2-Isobutylthiazole |

| Dehydrogenation | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 2-Isobutylthiazole |

| Dehydrogenation | Sulfur (S) | 2-Isobutylthiazole |

Nucleophilic and Electrophilic Reactivity of the Thiazoline Ring

The 2-thiazoline ring possesses both nucleophilic and electrophilic characteristics, allowing it to participate in a variety of chemical reactions. rsc.org

Nucleophilic Reactivity: The thiazoline ring contains two potential nucleophilic centers: the nitrogen and sulfur atoms. rsc.org The nitrogen atom, with its lone pair of electrons, can act as a nucleophile and is readily protonated at the N3 position. pharmaguideline.com This nucleophilicity allows for reactions with various electrophiles. For instance, the nitrogen can attack an electrophile, leading to the formation of a thiazolinium salt. rsc.org

Electrophilic Reactivity: The carbon atom of the C=N double bond (C2 position) is an electrophilic center and is susceptible to nucleophilic attack. rsc.orgpharmaguideline.com This reactivity is due to the electron-withdrawing nature of the adjacent nitrogen atom. The ring can be activated for nucleophilic substitution, particularly at the C2 position. Strong nucleophiles can attack this position, leading to substitution reactions. pharmaguideline.com Theoretical studies using density functional theory (DFT) have confirmed that the nitrogen atom is the preferred site for electrophilic attack (nucleophilic site), while the sulfur atom and the C2 carbon can act as electrophilic sites. sciencepublishinggroup.com

Intermediates and Transition State Analysis in 2-Thiazoline Chemistry

The formation and reactions of 2-thiazolines proceed through various intermediates and transition states that are crucial in determining the reaction outcome and stereochemistry.

As previously mentioned, thiazolidines are key intermediates in the synthesis of 2-thiazolines from aldehydes and cysteamine. nih.govdss.go.th Mechanistic studies on thiazolidine formation suggest that the reaction is promoted by buffers that can stabilize a primary carbocation formed during the cyclization step. nih.govdss.go.th The conversion of the thiazolidine intermediate to the final thiazoline product occurs via a redox reaction, which can involve hydride transfer. dss.go.th

In the context of enzymatic reactions, the formation of a thiazoline ring from a cysteine residue is a known post-translational modification. This process involves the nucleophilic attack of the cysteine's thiol group on a carbonyl carbon, forming a tetrahedral intermediate. The fate of this intermediate, whether it proceeds to a normal peptide bond or forms a thiazoline ring, depends on the protonation state of the intermediate. nih.gov

Transition state analysis has been particularly insightful in understanding the Hantzsch thiazole synthesis. Such analyses have shown that the stereochemical outcome can be controlled by the stability of a cationic transition state intermediate formed during the dehydration of the thiazoline ring system. acs.orgnih.gov Furthermore, studies on thiazoline-based inhibitors of enzymes like O-GlcNAcase have utilized transition state mimicry to design potent inhibitors, highlighting the importance of understanding the transition state structure in these systems. sfu.carsc.org The negative entropy of activation observed in some thiazole formation kinetics suggests a stiff and ordered transition state, indicative of a transformation from less stable non-cyclic reactants to a more stable cyclic product. orientjchem.org

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Isobutyl 3 Thiazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the assignment of specific protons and carbons within the molecular structure of 2-isobutyl-3-thiazoline and its derivatives.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a compound like this compound, one would expect to observe distinct signals corresponding to the protons of the isobutyl group and the protons on the thiazoline (B8809763) ring.

In a study of the related compound, methyl this compound-4-carboxylate, the proton signals were assigned as detailed in the table below. lookchem.com The presence of the carboxylate group at the C4 position significantly influences the chemical shifts of adjacent protons. lookchem.com

¹H NMR Data for Methyl this compound-4-carboxylate

| Assigned Proton | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz |

|---|---|---|

| -CH(CH₃ )₂ | 1.0 | 2d, J=6.6 and 6.8 |

| -CH ₂CH (CH₃)₂ | 1.6, 1.75, 2.1 | 3m |

| OCH₃ | 3.9 | s |

| H-5 | 4.2 | m |

| H-2 | 5.8 | m |

Data recorded in CDCl₃ with TMS as an internal standard. lookchem.com

Analysis of methyl this compound-4-carboxylate provides insight into the carbon skeleton of a substituted this compound ring system. lookchem.com

¹³C NMR Data for a Related Thiazoline Derivative (Methyl 2-butyl-3-thiazoline-4-carboxylate)

| Chemical Shift (δ) in ppm |

|---|

| 13.86 |

| 22.31 |

| 28.37 |

| 38.06 |

| 42.34 |

| 53.11 |

| 84.32 |

| 161.66 |

| 162.08 |

Note: This data is for the 2-butyl derivative, illustrating a typical range of chemical shifts for this class of compounds. lookchem.com

Two-dimensional (2D) NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to establish through-space correlations between protons, which helps in confirming stereochemistry and the three-dimensional structure of molecules. lookchem.com For thiazoline derivatives, 2D NMR is crucial for unambiguously assigning proton and carbon signals and verifying the connectivity established by 1D NMR methods. lookchem.comresearchgate.net These advanced experiments are particularly useful for distinguishing between isomers and understanding the spatial arrangement of substituents on the thiazoline ring. lookchem.com

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. lookchem.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This hybrid technique is exceptionally well-suited for identifying individual volatile components, such as this compound, within a complex mixture, like a food aroma extract. lookchem.comevitachem.compfigueiredo.org The gas chromatograph separates the compounds, which are then individually ionized and fragmented in the mass spectrometer, generating a unique mass spectrum for each component.

The mass spectrum of a related compound, methyl this compound-4-carboxylate, shows a molecular ion (M+) peak and a characteristic fragmentation pattern that helps confirm its structure. lookchem.com

GC-MS Fragmentation Data for Methyl this compound-4-carboxylate

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Interpretation |

|---|---|---|

| 201 | 15.1 | Molecular Ion (M+) |

| 168 | 100 | Base Peak |

| 154 | 22.7 | Fragment Ion |

| 113 | 22.9 | Fragment Ion |

| 112 | 60.5 | Fragment Ion |

| 108 | 19.4 | Fragment Ion |

| 84 | 16.5 | Fragment Ion |

| 45 | 12.0 | Fragment Ion |

| 42 | 14.9 | Fragment Ion |

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, often to four or more decimal places. researchgate.netnist.gov This high accuracy allows for the determination of a compound's elemental formula, as it can distinguish between molecules that have the same nominal mass but different atomic compositions. lookchem.comresearchgate.net

For instance, the elemental formula of methyl this compound-4-carboxylate was confirmed by comparing its experimentally observed accurate mass with the theoretically calculated mass. lookchem.com

HRMS Data for Methyl this compound-4-carboxylate

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₅O₂NS |

| Calculated Accurate Mass | 201.0823 |

| Observed Accurate Mass | 201.0821 |

This close agreement between the calculated and observed mass provides definitive proof of the compound's elemental composition. lookchem.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methyl this compound-4-carboxylate |

| Methyl 2-butyl-3-thiazoline-4-carboxylate |

| 2-isobutylthiazole (B93282) |

| 2-Isobutyl-4,5-dimethyl-3-thiazoline |

Infrared (IR) and Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, IR spectroscopy can confirm the presence of key structural features, including the C=N double bond of the thiazoline ring, the C-S and C-N bonds within the ring, and the aliphatic C-H bonds of the isobutyl group.

The vibrational frequencies of the bonds within this compound are characteristic of their chemical environment. For instance, the stretching vibration of the C=N bond is a key indicator of the thiazoline ring structure. The presence of the isobutyl group is confirmed by the characteristic stretching and bending vibrations of its C-H bonds.

While specific, detailed experimental IR spectra for this compound are not extensively published in publicly available literature, the expected absorption bands can be predicted based on the analysis of similar thiazoline and isobutyl-containing compounds. inonu.edu.trresearchgate.net The identification of 2-isobutylthiazole, a related compound, in tomatoes has been confirmed using infrared spectroscopy. researchgate.net

Below is a table summarizing the expected characteristic IR absorption bands for the functional groups present in this compound.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (isobutyl) | Symmetric & Asymmetric Stretch | 2960-2870 |

| C-H (isobutyl) | Bending | 1470-1450 |

| C=N (thiazoline ring) | Stretch | 1650-1550 |

| C-N (thiazoline ring) | Stretch | 1350-1250 |

| C-S (thiazoline ring) | Stretch | 800-600 |

This data is representative and based on the analysis of similar compounds. Actual experimental values may vary.

Application of Other Spectroscopic Methods (e.g., UV-Vis) in Research

Ultraviolet-Visible (UV-Vis) spectroscopy is another valuable tool in the study of organic molecules like this compound. wepub.org This technique measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. drawellanalytical.comresearchgate.net The resulting spectrum can provide information about the electronic structure of the molecule, particularly the presence of chromophores—parts of a molecule that absorb light.

For this compound, the thiazoline ring itself acts as a chromophore. The non-bonding electrons on the sulfur and nitrogen atoms, as well as the π-electrons in the C=N double bond, can undergo electronic transitions, such as n→π* and π→π*. These transitions result in characteristic absorption bands in the UV region of the electromagnetic spectrum.

In a research context, UV-Vis spectroscopy can be used for several purposes:

Purity Assessment: The technique can be used to determine the purity of a sample of this compound by comparing its spectrum to that of a known pure standard.

Quantitative Analysis: By creating a calibration curve with solutions of known concentrations, UV-Vis spectroscopy can be used to determine the concentration of this compound in a sample.

Reaction Monitoring: The progress of a chemical reaction involving this compound can be monitored by observing changes in the UV-Vis spectrum over time. For instance, in studies of related thiazole (B1198619) compounds, UV-Vis spectroscopy has been used to monitor reaction rates and observe changes upon interaction with other chemical species. researchgate.net

The following table provides a hypothetical overview of the expected UV-Vis absorption data for this compound in a non-polar solvent.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted Wavelength (λmax) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~210-230 nm | Moderate to High |

| n → π* | ~260-280 nm | Low to Moderate |

This data is predictive and intended for illustrative purposes. The exact λmax and ε values are dependent on the solvent and experimental conditions.

Computational and Theoretical Chemistry Studies of 2 Isobutyl 3 Thiazoline

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

No published studies were found that specifically report on the quantum chemical calculations for 2-isobutyl-3-thiazoline. Therefore, data for its electronic structure, global quantum chemical parameters, and geometry optimization is not available.

Electronic Structure Analysis (HOMO/LUMO Orbital Energies and Gaps)

There are no available data detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the HOMO-LUMO gap for this compound.

Calculation of Global Quantum Chemical Parameters (e.g., Chemical Potential, Electronegativity, Hardness, Softness, Dipole Moment, Electrophilicity Index)

Specific values for global quantum chemical parameters such as chemical potential, electronegativity, hardness, softness, dipole moment, or the electrophilicity index for this compound have not been reported in the accessible literature.

Geometry Optimization and Conformational Analysis

While the molecular structure of this compound features a five-membered thiazoline (B8809763) ring with an isobutyl group at the second carbon atom, detailed reports on its optimized geometry or in-depth conformational analysis through computational methods are not available. evitachem.com

Molecular Dynamics and Monte Carlo Simulations

No specific molecular dynamics or Monte Carlo simulation studies for this compound were identified in the literature search.

Simulating Molecular Interactions and Adsorption Phenomena

There is no available research that simulates the molecular interactions or adsorption phenomena of this compound.

Conformational Sampling and Stability Studies

Detailed conformational sampling and stability studies for this compound using simulation methods have not been published.

Reaction Mechanism Predictions via Computational Approaches

Computational chemistry offers powerful tools to predict and understand the intricate details of chemical reactions. For this compound, these methods can elucidate its formation pathways and reactivity. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles can be illustrated through known synthetic routes and studies on analogous compounds. A common synthesis for this compound involves the condensation reaction of 3-methylbutyraldehyde with mercaptoacetaldehyde (B1617137) dimer in the presence of ammonia. evitachem.com

Energy Profiles and Reaction Paths

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the energy landscapes of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile reveals the favorability (thermodynamics) and speed (kinetics) of a reaction.

For instance, the synthesis of thiazolines and related oxazolines has been a subject of computational investigation. A study on the synthesis of 4,5-dimethyl-3-oxazolines, adapted from a 3-thiazoline synthetic method, provides a model for how such a reaction could be analyzed. acs.org The reaction involves multiple steps, including the formation of intermediates and transition states. A theoretical study would calculate the Gibbs free energy (ΔG) at each step.

A hypothetical energy profile for the formation of this compound would identify the rate-determining step—the step with the highest energy barrier—and provide insights into the stability of any intermediates. Such studies on related heterocyclic systems have shown that the cyclization step is often crucial and can be mechanistically complex. mdpi.com Computational analysis allows for the visualization of molecular geometries at these critical points on the reaction coordinate, offering a detailed picture of the bond-making and bond-breaking processes.

Solvent Effects on Reactivity

The solvent in which a reaction is conducted can dramatically influence its rate and outcome. Computational models can account for these solvent effects, providing a more accurate prediction of reactivity in real-world conditions. Implicit and explicit solvent models are the two main approaches. Implicit models treat the solvent as a continuous medium with a defined dielectric constant, while explicit models include individual solvent molecules in the calculation, offering a more detailed, albeit computationally expensive, view of solvent-solute interactions.

Studies on the synthesis of various thiazole (B1198619) derivatives have highlighted the importance of solvent choice. acs.org For example, polar protic solvents were found to be superior to aprotic solvents in the synthesis of certain pyrazole-4-carbonitrile derivatives from thiazole precursors, a finding that could be rationalized through computational modeling of reactant and transition state stabilization by the solvent. acs.org Similarly, research on the solvatochromic properties of thiazole-hydrazone derivatives using DFT calculations has demonstrated how different solvents affect the electronic structure and thus the UV-visible absorption of the molecules. chimicatechnoacta.ruresearchgate.net These studies underscore the capability of computational methods to predict how solvents would influence the synthesis and properties of this compound by affecting the stability of charged intermediates or transition states.

In Silico Tools for Predictive Modeling and Design

In silico tools are essential in modern medicinal chemistry and materials science for predicting the properties of molecules and guiding the design of new compounds with desired functions.

Structure-Reactivity and Structure-Interaction Relationship Analysis

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to understand how the chemical structure of a molecule influences its biological activity or physical properties. Computational methods are central to quantifying these relationships. For thiazoline derivatives, SAR studies have been conducted to explore their potential as therapeutic agents.

For example, a study on novel quinolinyl-iminothiazolines as alkaline phosphatase inhibitors revealed that aromatic substituents on the iminothiazoline moiety resulted in better inhibition compared to aliphatic ones. nih.gov Another investigation into 2-imino-1,3-thiazolines as α-glucosidase inhibitors found that the position and nature of fluorine substituents on the aroyl ring significantly impacted the inhibitory potential. nih.gov These relationships can be rationalized through molecular docking and quantum chemical calculations, which can model the interaction between the inhibitor and the enzyme's active site.

DFT calculations on 2-isobutyl-thiazole (a related compound) and other thiazole derivatives have been used to correlate quantum chemical parameters with their performance as corrosion inhibitors. researchgate.net Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE) are used to predict the reactivity and interaction of the molecule with a metal surface.

Table 1: Example of Structure-Activity Relationship in 2-Imino-1,3-Thiazoline Derivatives as α-Glucosidase Inhibitors Data extracted from a study on fluorinated 2-imino-1,3-thiazoline derivatives and is illustrative of the SAR approach. nih.gov

| Compound ID | R¹ Substituent (Aroyl Ring) | R² Substituent (N-phenyl Ring) | IC₅₀ (µM) |

| 6a | 2-F | 2-F | 1.63 ± 0.08 |

| 6b | 2-Cl | 2-F | 3.23 ± 0.07 |

| 6c | 3-F | 2-F | 2.98 ± 0.04 |

| 6d | 3-F | 3-F | 1.47 ± 0.05 |

| Acarbose | - (Standard) | - (Standard) | 35.1 ± 0.14 |

This interactive table demonstrates how substitutions at different positions on the molecular scaffold influence biological activity.

Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. frontiersin.orgmdpi.commdpi.com This process can be either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): This method, which includes molecular docking, requires the 3D structure of the target protein. Ligands from a database are computationally "docked" into the binding site of the target, and their binding affinity is estimated using scoring functions.

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS methods can be used. These rely on the knowledge of other molecules that bind to the target. Methods include pharmacophore modeling and quantitative structure-activity relationship (QSAR) models.

While no specific virtual screening studies targeting this compound are prominently reported, the thiazole and thiazoline scaffolds are frequently featured in such research. For instance, virtual screening has been employed to identify thiazole-based inhibitors for targets like DNA gyrase in bacteria and various kinases in cancer therapy. frontiersin.orgmdpi.com In these studies, large compound libraries are filtered based on their predicted ability to interact favorably with the target's active site, leading to the identification of a smaller, more manageable set of "hits" for experimental testing.

Table 2: Examples of Virtual Screening Applications for Thiazole/Thiazoline Derivatives

| Study Focus | Target Protein/Organism | Screening Method | Outcome/Identified 'Hits' |

| Antibacterial Agents mdpi.com | DNA Gyrase (L. monocytogenes) | Molecular Docking | Identified thiazolyl-triazole Schiff bases with potent inhibitory activity. |

| Anticancer Agents frontiersin.org | EGFR/VEGFR-2 Kinases | Molecular Docking | Rationalized the potency of thiazole-based derivatives as dual inhibitors. |

| COVID-19 Therapeutics researchgate.net | Coronavirus 3CLpro | Virtual Screening | Screened thiazole-based derivatives as potential inhibitors of the viral protease. |

| Anti-inflammatory Agents mdpi.com | BSA Protein | Molecular Docking | Revealed strong binding affinities for thiazoline-2-thione derivatives. |

This interactive table showcases the application of virtual screening methodologies in identifying biologically active thiazole and thiazoline derivatives.

Biological and Ecological Research Contexts of 2 Isobutyl 3 Thiazoline Excluding Clinical Human Data

Occurrence and Biological Roles in Non-Human Systems

While direct research on 2-isobutyl-3-thiazoline is limited in some biological contexts, studies on structurally similar compounds, particularly its isomer 2-isobutylthiazole (B93282), provide significant insights into its potential roles in various ecosystems. The thiazoline (B8809763) and thiazole (B1198619) rings are important scaffolds in natural products and biologically active molecules. nih.gov

Microbial Metabolomics (e.g., Saccharomyces cerevisiae)

Thiazoles and their derivatives are known to be formed during fermentation and heat-processing, such as the Maillard reaction. nih.gov The related compound, 2-isobutylthiazole, has been identified as a metabolite produced by the yeast Saccharomyces cerevisiae. nih.gov This yeast is a central organism in various fermentation processes, and its metabolome is of significant interest. The production of volatile compounds like thiazoles contributes to the flavor and aroma profiles of fermented foods and beverages. While 2-isobutylthiazole is a known metabolite, the specific presence of this compound in the metabolome of S. cerevisiae is not as well-documented in the current scientific literature.

Animal Chemical Communication (e.g., Semiochemicals in Gland Secretions)

Chemical communication is a fundamental process in the animal kingdom, relying on the production and detection of semiochemicals to convey information. mdpi.comfiveable.metexas.gov While direct evidence for this compound's role is scarce, its structural analogs are known to function as crucial signaling molecules.

For instance, the isomer 2-isobutylthiazole has been identified as a pheromone in the preorbital gland secretions of the Natal red duiker (Cephalophus natalensis) and the common duiker (Sylvicapra grimmia). nih.govpherobase.com This suggests a role for this chemical structure in mammalian social interactions and territorial marking. Furthermore, other alkyl-substituted thiazolines have been identified as semiochemicals. A related compound, 4,5-dimethyl-2-isobutyl-3-thiazoline, is noted for its use in agricultural applications as an attractant in pest management strategies, implying a role in insect chemical communication. chemimpex.com These findings indicate that the isobutyl-thiazoline scaffold is a relevant structure in the language of chemical ecology across different animal taxa.

Plant Metabolism and Associated Volatiles

Volatile organic compounds (VOCs) are critical for plant communication, defense, and interaction with other organisms. researchgate.net The structural isomer, 2-isobutylthiazole, is a well-documented volatile compound in the tomato plant (Solanum lycopersicum). nih.gov It is a key contributor to the characteristic green, leafy, and vine-like aroma of tomatoes and is biosynthesized from the amino acid leucine. The presence and concentration of 2-isobutylthiazole are considered important markers for the flavor quality of fresh tomatoes. Although this specific finding relates to the thiazole isomer, it highlights the presence of this structural motif in plant metabolisms and its importance as a flavor volatile.

In Vitro and Ex Vivo Mechanistic Studies of Biological Interactions

The thiazoline ring is a recognized pharmacophore, and various derivatives are being investigated for their interactions with biological systems at the molecular and cellular levels.

Modulation of Cellular Pathways (e.g., Apoptosis Induction in Cell Lines)

The thiazole and thiazoline heterocyclic systems are frequently incorporated into novel compounds designed to have anticancer properties. nih.gov A primary mechanism by which these compounds exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. rsc.orgnih.gov

Studies on various thiazoline derivatives have demonstrated their ability to induce apoptosis in a range of human cancer cell lines. rsc.orgnih.gov For example, palladium(II) complexes with thiazoline derivative ligands were found to increase the percentage of apoptotic cells in certain tumor cell lines. nih.gov The proposed mechanisms often involve the activation of caspases, which are key executioner enzymes in the apoptotic cascade. nih.govnih.gov Research on 1,3-thiazole derivatives has shown they can induce apoptosis through the intrinsic (mitochondrial) pathway, characterized by changes in the ratio of pro-apoptotic (e.g., BAX) to anti-apoptotic (e.g., BCL-2) proteins. nih.gov

Specifically concerning this compound, the European Food Safety Authority (EFSA) has noted a concern for genotoxicity. europa.eueuropa.eunih.gov While genotoxicity data on a supporting substance, 4,5-dimethyl-2-isobutyl-3-thiazoline, ruled out concerns for gene mutations and clastogenicity, the potential for aneugenicity (the gain or loss of chromosomes) for this compound itself requires further investigation. europa.euresearchgate.netunits.itresearchgate.net This indicates that the compound can interact with cellular components involved in chromosome segregation during cell division, a pathway that, if disrupted, can lead to cell death or tumorigenesis.

| Derivative Type | Cell Line(s) | Observed Effect | Source |

|---|---|---|---|

| Phthalimide-1,3-thiazole hybrids | MCF-7 (Breast), MDA-MB-468 (Breast), PC-12 (Pheochromocytoma) | Cytotoxicity, Caspase-3 activation, Apoptosis via intrinsic pathway | nih.gov |

| 2-Amino-5-benzylthiazole derivatives | Human leukemia cells | PARP1 and Caspase-3 cleavage, DNA fragmentation | ukrbiochemjournal.org |

| Palladium(II) complexes with thiazoline ligands | Various tumor cell lines | Moderate cytotoxicity, Induction of apoptosis | nih.gov |

| Oligomers of 2-thiazoline | HCT-116 (Colon), HPAC (Pancreatic), PC-3 (Prostate) | Cytotoxicity | rsc.org |

| This compound | N/A (Regulatory evaluation) | Potential for aneugenicity | europa.eu |

Molecular Target Identification and Binding Interaction Analysis (e.g., P-glycoprotein, MMP-9)

There is currently no publicly available research that specifically identifies or analyzes the binding interactions of this compound with molecular targets such as P-glycoprotein (P-gp) or Matrix Metalloproteinase-9 (MMP-9).

P-glycoprotein is a well-characterized ATP-binding cassette (ABC) transporter known for its role in multidrug resistance in cancer and its function as a protective barrier in various tissues. nih.govnih.govmdpi.com Research into P-gp focuses on identifying substrates and inhibitors to overcome drug resistance and improve drug delivery. nih.govmdpi.com

Matrix Metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components. nih.gov Its activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. nih.govnih.gov Studies on MMP-9 often involve the design of selective inhibitors to modulate its activity. nih.gov

While the molecular interactions of various compounds with P-gp and MMP-9 are actively investigated, specific studies detailing the interaction of this compound with these proteins have not been published.

Glucose Transport Mechanisms in Fungal Systems

Information regarding the specific effects of this compound on glucose transport mechanisms in fungal systems is not present in the available scientific literature. Research on fungal glucose transport typically investigates the proteins and pathways involved in glucose uptake and metabolism, which are crucial for fungal growth and survival.

Design and Synthesis of 2-Thiazoline Analogues for Biological Probes

While general methods for the synthesis of 2-thiazoline derivatives are documented, the specific design and synthesis of this compound analogues intended for use as biological probes are not described in the current literature. The synthesis of 2-thiazolines can be achieved through various chemical routes, often starting from β-amino thiols. acs.org

Structure-Activity Relationship (SAR) Studies for Defined Biological Responses

Detailed Structure-Activity Relationship (SAR) studies for this compound concerning defined biological responses are not available. SAR studies are essential for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of new compounds with improved properties.

Applications in Advanced Chemical Research and Materials Science

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

Thiazolines are valuable intermediates in organic synthesis due to the reactivity of the heterocyclic ring. wikipedia.orgnih.gov They can serve as precursors to a variety of more complex molecular architectures. The thiazoline (B8809763) ring can be found in numerous biologically active natural products, and synthetic chemists often utilize thiazoline derivatives as key building blocks in the total synthesis of such compounds. rsc.org For instance, the synthesis of certain pharmaceuticals and agrochemicals involves the use of substituted thiazoles, for which thiazolines can be precursors. rsc.org

The reactivity of thiazolines stems from the nucleophilic nature of the nitrogen and sulfur atoms, as well as the electrophilic carbon of the C=N bond. acs.org This allows for a range of chemical transformations, including oxidation to thiazoles, reduction to thiazolidines, and various substitution reactions. acs.org These reactions enable the elaboration of the thiazoline core into more complex structures.

While the general utility of thiazolines as synthetic intermediates is well-established, specific and detailed research findings on the use of 2-Isobutyl-3-thiazoline as a building block for the synthesis of complex molecules are not extensively documented in publicly available scientific literature.

Ligand Design in Transition Metal Catalysis and Asymmetric Synthesis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The thiazoline ring, particularly when derived from chiral amino alcohols or amino thiols, can be incorporated into ligand scaffolds. nih.govbldpharm.com These chiral thiazoline-containing ligands can coordinate with transition metals to form catalysts for a variety of asymmetric reactions. nih.gov

The nitrogen atom of the thiazoline ring is a key coordination site for metal centers. nih.gov The stereochemistry of the substituents on the thiazoline ring can create a chiral environment around the metal, which in turn can direct the stereochemical outcome of a catalytic reaction. nih.gov Bis(oxazoline) ligands, which are structurally related to bis(thiazoline) ligands, have been extensively studied and have proven to be highly effective in a wide range of asymmetric catalytic processes. nih.gov While bis(thiazoline) ligands have been investigated, they have, in some cases, shown lower enantioselectivity compared to their oxazoline (B21484) counterparts in reactions such as palladium-catalyzed allylic alkylation. researchgate.net

There is a lack of specific research in the scientific literature detailing the design, synthesis, and application of this compound as a ligand in transition metal catalysis and asymmetric synthesis.

Research into Corrosion Inhibition Mechanisms and Performance

Organic compounds containing heteroatoms like nitrogen and sulfur are often effective corrosion inhibitors for various metals and alloys, particularly in acidic media. nih.govnih.gov These compounds can adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. rdd.edu.iq The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons in the heterocyclic ring, facilitate this adsorption process. nih.gov

Thiazole (B1198619) and its derivatives have been investigated as corrosion inhibitors. researchgate.net For example, a study on the related compound, 2-isobutylthiazole (B93282), demonstrated its potential as a corrosion inhibitor for X65 steel in a sulfuric acid environment. acs.org The adsorption of such molecules on the steel surface was found to follow the Langmuir isotherm model. acs.org The mechanism of inhibition involves the formation of a barrier film that impedes both cathodic and anodic corrosion reactions. acs.org

Table 1: Corrosion Inhibition Data for a Related Thiazole Derivative

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Isotherm |

|---|---|---|---|---|

| 2-isobutylthiazole | X65 Steel | 0.5 M H₂SO₄ | Data not specified in abstract | Langmuir |

Data is for the related compound 2-isobutylthiazole and is intended for contextual purposes.

Despite the promising results for related thiazole compounds, there is a notable absence of specific studies on the corrosion inhibition mechanisms and performance of this compound in the current scientific literature.

Development of Chemo- and Biosensors for Specific Analytes

Chemosensors are molecules designed to detect and signal the presence of specific chemical species (analytes). researchgate.net The interaction between the chemosensor and the analyte leads to a measurable change, such as a change in color (colorimetric sensor) or fluorescence (fluorimetric sensor). researchgate.net Heterocyclic compounds, including thiazole derivatives, are attractive scaffolds for the design of chemosensors due to the coordinating ability of their heteroatoms. acs.org

The nitrogen and sulfur atoms in the thiazole ring can act as binding sites for metal ions. researchgate.net By incorporating a thiazole moiety into a larger molecular framework that includes a signaling unit (e.g., a fluorophore), it is possible to create a sensor where the binding of a metal ion modulates the optical properties of the molecule. researchgate.net

While the general principle of using thiazole-based compounds in the development of chemosensors, particularly for heavy metal ions, is an active area of research, there is no available scientific literature that specifically reports on the use of this compound for the development of chemo- or biosensors for specific analytes.

Exploration in Molecular Electronics and Functional Materials

The field of molecular electronics seeks to use individual molecules or small groups of molecules as components in electronic circuits. Functional materials are materials designed to have specific properties and functions. The unique electronic and structural properties of heterocyclic compounds make them interesting candidates for exploration in these areas.

Thiazole-containing systems have been investigated for their potential in the development of novel functional materials, including liquid crystals. researchgate.net The rigid and polarizable nature of the thiazole ring can contribute to the formation of mesophases, which are characteristic of liquid crystalline materials. researchgate.net

However, a review of the current scientific literature reveals a lack of research into the exploration and application of this compound in the fields of molecular electronics and functional materials.

Environmental Fate and Degradation Studies of 2 Isobutyl 3 Thiazoline Research Focus

Chemical and Biological Degradation Pathways

Chemical Degradation:

Hydrolysis: The thiazoline (B8809763) ring can be susceptible to hydrolysis, a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The rate and extent of hydrolysis are often dependent on the pH of the surrounding medium. For some related thiazoline compounds, hydrolysis can lead to the opening of the heterocyclic ring. For instance, kinetic studies on other thiazoline derivatives have shown that the stability of the ring is pH-dependent, with hydrolysis sometimes proceeding through the formation of an intermediate like a hydroxythiazolidine, which then cleaves to form open-chain products. While specific kinetic data for 2-isobutyl-3-thiazoline is unavailable, the general reactivity of the imine (C=N) bond in the thiazoline ring suggests that hydrolysis could be a relevant degradation pathway in aqueous environments.

Oxidation: Thiazolines can undergo oxidation to form the more chemically stable aromatic thiazoles. This transformation involves the removal of two hydrogen atoms from the thiazoline ring, creating a double bond and resulting in an aromatic system. In the environment, this oxidation could be facilitated by various oxidizing agents present in water or soil, or through photochemical reactions.

Biological Degradation:

Information regarding the biodegradation of this compound is currently lacking. Microorganisms in soil and water are known to degrade a wide variety of heterocyclic compounds, often using them as a source of carbon, nitrogen, or sulfur. The biodegradability of a compound is influenced by many factors, including its chemical structure, concentration, and the presence of adapted microbial populations. A potential biotic pathway could involve enzymatic hydrolysis of the imine bond, similar to the chemical hydrolysis pathway, leading to ring cleavage. Subsequent degradation of the resulting fragments would then follow. Given that many sulfur-containing organic compounds are subject to microbial degradation, it is plausible that microorganisms capable of degrading this compound exist in the environment.

Formation of Transformation Products and Metabolites

As with the degradation pathways, specific transformation products and metabolites of this compound from environmental degradation have not been identified in published studies. However, based on the hypothesized degradation pathways, potential products can be proposed.

Hydrolysis Products: The hydrolysis of the C=N bond in the 3-thiazoline ring would likely lead to the formation of a ring-opened product. The initial product could be an N-acylated mercapto-amine. Specifically for this compound, hydrolysis might yield a compound such as N-(1-mercapto-3-methylbutan-2-yl)formamide or related structures, depending on the exact point of ring cleavage.

Oxidation Products: Abiotic or biotic oxidation of the thiazoline ring is expected to yield 2-isobutylthiazole (B93282). This transformation product is a more stable aromatic compound and may exhibit different environmental behavior and toxicity compared to the parent compound.

Biodegradation Metabolites: If biodegradation occurs, a variety of metabolites could be formed. Microorganisms could initially hydrolyze or oxidize the molecule as described above. Further degradation could involve the cleavage of the isobutyl group or the complete breakdown of the heterocyclic ring, ultimately leading to mineralization (conversion to CO₂, H₂O, and inorganic sulfur and nitrogen compounds). Without experimental data, the specific metabolites remain speculative.

The following table summarizes the potential transformation products based on hypothesized degradation pathways.

| Degradation Pathway | Potential Transformation Product(s) | Structure of Potential Product(s) |

| Hydrolysis | N-(1-mercapto-3-methylbutan-2-yl)formamide | HS-CH(CH(CH₃)₂)-NH-CHO |

| Oxidation | 2-Isobutylthiazole | C₇H₁₁NS (Aromatic ring) |

Note: The listed transformation products are hypothetical and based on the chemical reactivity of the thiazoline functional group. Experimental verification is required.

Modeling Environmental Distribution and Persistence

Modeling the environmental distribution and persistence of a chemical provides a theoretical framework to estimate its fate in different environmental compartments. Such models, including Quantitative Structure-Activity Relationship (QSAR) models and multimedia fate models, rely on specific physicochemical properties of the substance. researchgate.net Key parameters include the soil adsorption coefficient (Koc), Henry's Law constant, and degradation half-lives in air, water, and soil. researchgate.netnih.gov

Currently, there are no specific modeling studies published for this compound. To perform such an assessment, the following data would be necessary:

Soil Adsorption Coefficient (Koc): This parameter describes the tendency of a chemical to adsorb to the organic matter in soil and sediment. chemsafetypro.com A high Koc value indicates that the substance is likely to be immobile in soil, while a low value suggests it may leach into groundwater. chemsafetypro.com Koc can be estimated from the octanol-water partition coefficient (Kow), but experimental data are preferred for accuracy. nih.gov

Henry's Law Constant (H): This value indicates the partitioning of a chemical between water and air and is crucial for predicting its volatility from aqueous systems.

Degradation Half-lives: These are required for air, water, soil, and sediment to estimate the persistence of the compound in each compartment. These values are typically determined through laboratory studies simulating environmental conditions.

The table below outlines the key parameters needed for environmental modeling and the current data availability for this compound.

| Modeling Parameter | Description | Data Availability for this compound |

| log Koc | Organic Carbon-Water Partition Coefficient | Not available |

| log Kow | Octanol-Water Partition Coefficient | Not available |

| Henry's Law Constant | Air-Water Partitioning | Not available |

| Water Solubility | Maximum concentration in water | Not available |

| Vapor Pressure | Tendency to evaporate | Not available |

| Degradation Half-life (Water) | Persistence in aquatic environments | Not available |

| Degradation Half-life (Soil) | Persistence in terrestrial environments | Not available |

| Degradation Half-life (Air) | Persistence in the atmosphere | Not available |

Future Research Directions and Emerging Paradigms

Integration of Advanced Analytical Techniques with Omics Data for Systems-Level Understanding